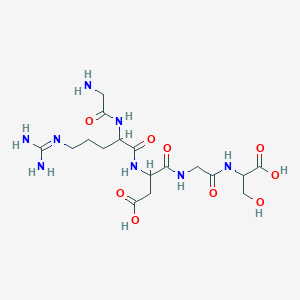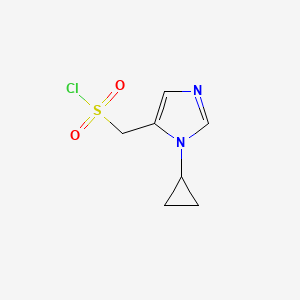
H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH is a synthetic peptide composed of glycine, arginine, aspartic acid, and serine. This compound is of interest due to its potential applications in various scientific fields, including biochemistry, pharmacology, and materials science. The sequence of amino acids in this peptide is designed to mimic certain biological processes, making it a valuable tool for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, DL-arginine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for DL-aspartic acid, glycine, and DL-serine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing the risk of human error. Additionally, large-scale production may utilize high-performance liquid chromatography (HPLC) for purification to ensure the highest quality of the final product.
化学反应分析
Types of Reactions
H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or beta-mercaptoethanol (BME) are common reducing agents.
Substitution Reactions: These may involve the use of specific amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic peptides with disulfide bridges, while substitution can result in peptides with altered biological activity.
科学研究应用
H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH has a wide range of applications in scientific research:
Biochemistry: It is used to study protein-protein interactions and enzyme activity.
Pharmacology: The peptide can be used in drug development to investigate the effects of peptide-based therapeutics.
Materials Science: It is utilized in the development of biomaterials and nanotechnology.
Cell Biology: The peptide can be used to study cell adhesion, migration, and signaling pathways.
作用机制
The mechanism of action of H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH involves its interaction with specific molecular targets, such as integrins on the cell surface. These interactions can trigger various cellular responses, including changes in cell adhesion, migration, and signal transduction. The peptide’s ability to mimic natural biological processes makes it a valuable tool for studying these mechanisms in detail.
相似化合物的比较
Similar Compounds
H-Arg-Gly-Asp-Ser-OH: This peptide is similar in structure and function, often used in studies of cell adhesion and integrin interactions.
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: Another related peptide with applications in cell biology and materials science.
Uniqueness
H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH is unique due to its specific sequence of amino acids, which allows it to interact with a distinct set of molecular targets. This specificity makes it particularly useful for targeted research applications, where precise interactions are required.
属性
IUPAC Name |
3-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[2-[(1-carboxy-2-hydroxyethyl)amino]-2-oxoethyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N8O9/c18-5-11(27)23-8(2-1-3-21-17(19)20)15(32)25-9(4-13(29)30)14(31)22-6-12(28)24-10(7-26)16(33)34/h8-10,26H,1-7,18H2,(H,22,31)(H,23,27)(H,24,28)(H,25,32)(H,29,30)(H,33,34)(H4,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOAJVVLPHLOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N8O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(3aR,6S,6aS)-6-(6-amino-9H-purin-9-yl)-5-fluoro-2,2-dimethyl-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methanol](/img/structure/B12105650.png)





![1-[3-Methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine](/img/structure/B12105696.png)

![2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;butane-1,4-disulfonic acid](/img/structure/B12105720.png)

![(2S)-1-[(1,1-Dimethylethoxy)carbonyl]-5-oxo-2-pyrrolidineacetic acid](/img/structure/B12105724.png)


![(3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate](/img/structure/B12105748.png)
